Butaperazine

Beschreibung

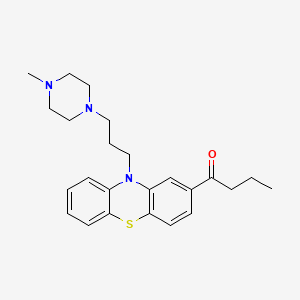

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3OS/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLBYTMYSMAKHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022712 |

Source

|

| Record name | Butaperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

270-280 °C @ 0.05 mm Hg |

Source

|

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G IN 400 ML WATER; SOL IN DIMETHYLFORMAMIDE; SPARINGLY SOL IN ALCOHOL & METHANOL; INSOL IN ACETONE, CHLOROFORM, & ETHER /MALEATE/, SOL OF THE FREE BASE IN ARTIFICIAL INTESTINAL JUICE WAS 283 MG/100 ML AT PH 6, DECR TO 4.9 MG/100 ML AT PH 8 |

Source

|

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

653-03-2 |

Source

|

| Record name | Butaperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butaperazine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butaperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butaperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butaperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXP4T9106S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 180-182 °C /Maleate/ |

Source

|

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Butaperazine's Mechanism of Action as a Dopamine Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaperazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class. Its therapeutic effects in treating psychosis are primarily attributed to its action as a dopamine (B1211576) receptor antagonist, with a principal affinity for the D2 subtype. This technical guide provides an in-depth exploration of the molecular mechanisms underlying butaperazine's action. While specific quantitative binding and functional data for butaperazine are not extensively available in publicly accessible literature, this guide outlines the established pharmacological profile of phenothiazine antipsychotics, details the experimental protocols for characterizing dopamine receptor antagonists, and visualizes the key signaling pathways involved.

Introduction to Dopamine Receptor Antagonism

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are the primary targets for a wide range of neuropsychiatric drugs. They are centrally involved in regulating motor control, motivation, reward, and cognition.[1] The dopamine receptor family is broadly classified into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[2]

-

D1-like receptors (D1, D5): These receptors are typically coupled to the Gαs/olf G-protein. Agonist binding to D1-like receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]

-

D2-like receptors (D2, D3, D4): These receptors are coupled to the Gαi/o G-protein. Agonist binding to D2-like receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2] Additionally, D2-like receptors can signal through G protein-independent pathways, most notably via β-arrestin recruitment.[3]

Typical antipsychotics, including phenothiazines like butaperazine, exert their therapeutic effects primarily through the blockade of D2 receptors in the mesolimbic dopamine pathway. This antagonism is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Butaperazine: A Phenothiazine Dopamine Antagonist

Butaperazine is a member of the phenothiazine class of antipsychotics. While comprehensive in vitro binding and functional data for butaperazine are scarce in the available literature, its mechanism of action is understood to be consistent with other drugs in its class, primarily involving the antagonism of dopamine D2 receptors. It is also reported to have a moderate affinity for serotonin (B10506) receptors, a characteristic shared by some other antipsychotics.

Quantitative Pharmacology of Typical Antipsychotics

To provide a framework for understanding the potential pharmacological profile of butaperazine, the following tables summarize the receptor binding affinities (Ki) and functional potencies (IC50) of representative typical antipsychotics from the phenothiazine and butyrophenone (B1668137) classes. It is important to note that these are comparative data, and the specific values for butaperazine may differ.

Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM) of Typical Antipsychotics

| Drug Class | Compound | D1 | D2 | D3 | D4 | D5 |

| Phenothiazine | Chlorpromazine | 23 | 1.6 | 3.5 | 7.4 | - |

| Fluphenazine | 1.8 | 0.38 | 0.16 | 1.1 | - | |

| Thioridazine | 12 | 3.5 | 10 | 18 | - | |

| Butyrophenone | Haloperidol | 20 | 1.2 | 0.7 | 5 | - |

| Spiperone | 2.5 | 0.16 | 0.34 | 1.9 | - |

Data are representative values compiled from various sources and should be considered as approximations. The absence of a value is indicated by "-".

Table 2: Comparative Serotonin Receptor Binding Affinities (Ki, nM) of Typical Antipsychotics

| Drug Class | Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |

| Phenothiazine | Chlorpromazine | 23 | 3.3 | 8.3 | 250 | 4.7 |

| Fluphenazine | 130 | 3.4 | 130 | 1800 | 130 | |

| Thioridazine | 13 | 4.1 | 24 | 1400 | 13 | |

| Butyrophenone | Haloperidol | 330 | 45 | 5000 | 5800 | 380 |

| Spiperone | 13 | 0.4 | 1400 | 4100 | 160 |

Data are representative values compiled from various sources and should be considered as approximations.

Table 3: Comparative Functional Antagonism (IC50, nM) at the D2 Receptor

| Drug Class | Compound | Assay Type (example) | IC50 (nM) |

| Phenothiazine | Chlorpromazine | [³H]spiperone displacement | 0.8 |

| Fluphenazine | [³H]spiperone displacement | 0.5 | |

| Butyrophenone | Haloperidol | [³H]spiperone displacement | 1.5 |

IC50 values are highly dependent on the specific assay conditions and radioligand used.

Core Signaling Pathways of Dopamine Receptor Antagonism

The antagonistic action of butaperazine at dopamine receptors, particularly the D2 receptor, modulates downstream signaling cascades. The following diagrams illustrate these key pathways.

Key Experimental Protocols

The characterization of dopamine receptor antagonists like butaperazine relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of butaperazine for dopamine and serotonin receptor subtypes.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine or serotonin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors), and a range of concentrations of butaperazine.

-

For total binding, omit butaperazine. For non-specific binding, include a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the butaperazine concentration.

-

Determine the IC50 value (the concentration of butaperazine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling, determining whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To determine the functional potency (IC50) of butaperazine as an antagonist at D1-like and D2-like receptors.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture:

-

Culture cells stably expressing the dopamine receptor of interest in a 96-well or 384-well plate.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of butaperazine.

-

For D1 receptor antagonism, stimulate the cells with a fixed concentration (e.g., EC80) of a D1 agonist (e.g., dopamine or SKF-81297).

-

For D2 receptor antagonism, stimulate the cells with forskolin (to increase basal cAMP) and a fixed concentration (e.g., EC80) of a D2 agonist (e.g., quinpirole). Butaperazine will antagonize the quinpirole-induced inhibition of the forskolin-stimulated cAMP increase.

-

Incubate for a defined period to allow for changes in cAMP levels.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the butaperazine concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Objective: To measure the ability of butaperazine to inhibit agonist-stimulated G-protein activation.

Detailed Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the D2-like receptor as described for the radioligand binding assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a dopamine agonist (e.g., quinpirole), varying concentrations of butaperazine, and GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the butaperazine concentration to determine the IC50 value.

-

Objective: To determine if butaperazine antagonizes agonist-induced β-arrestin recruitment to the D2 receptor.

Detailed Methodology:

-

Assay Principle:

-

Utilize a cell-based assay that measures the interaction between the D2 receptor and β-arrestin. Common methods include Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or enzyme complementation assays (e.g., PathHunter).

-

-

Assay Procedure:

-

Use cells co-expressing a tagged D2 receptor and a tagged β-arrestin.

-

Pre-incubate the cells with varying concentrations of butaperazine.

-

Stimulate the cells with a fixed concentration of a dopamine agonist.

-

Measure the signal (e.g., light emission or fluorescence) generated by the proximity of the tagged receptor and β-arrestin.

-

-

Data Analysis:

-

Plot the percentage of inhibition of the agonist-induced β-arrestin recruitment against the logarithm of the butaperazine concentration to determine the IC50 value.

-

Conclusion

Butaperazine, as a phenothiazine typical antipsychotic, is understood to exert its primary therapeutic effect through the antagonism of dopamine D2 receptors. While a detailed, publicly available quantitative pharmacological profile for butaperazine is limited, the established mechanisms of D2 receptor antagonism and the comparative data from other typical antipsychotics provide a strong framework for understanding its mode of action. The experimental protocols detailed in this guide represent the standard methodologies for characterizing the binding and functional properties of dopamine receptor antagonists and can be applied to further elucidate the specific profile of butaperazine. Future research focusing on a comprehensive in vitro characterization of butaperazine would be invaluable for a more complete understanding of its molecular pharmacology.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 3. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Butaperazine in Central Nervous System Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaperazine is a typical antipsychotic of the phenothiazine (B1677639) class, historically used in the management of schizophrenia. Its therapeutic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors within the central nervous system (CNS). This technical guide provides an in-depth overview of the pharmacological profile of Butaperazine, focusing on its receptor binding affinity, preclinical and clinical CNS studies, and the associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visualizations of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of Butaperazine's mechanism of action and its evaluation in CNS research.

Introduction

Butaperazine, a piperazinyl phenothiazine derivative, exerts its antipsychotic effects by modulating dopaminergic and serotonergic neurotransmission.[1] As a first-generation antipsychotic, its clinical use has been largely superseded by newer agents with more favorable side-effect profiles. However, the study of Butaperazine's pharmacological properties continues to provide valuable insights into the mechanisms of antipsychotic drug action and the pathophysiology of psychotic disorders. This document serves as a technical resource for researchers and professionals engaged in CNS drug discovery and development, offering a consolidated repository of Butaperazine's pharmacological data and methodologies for its study.

Receptor Binding Profile

The therapeutic efficacy and side-effect profile of Butaperazine are directly related to its affinity for various neurotransmitter receptors in the CNS. While a comprehensive publicly available quantitative binding profile for Butaperazine is limited, its primary pharmacological action is potent antagonism at dopamine D2 receptors. It is also known to possess moderate affinity for serotonin (B10506) receptors, which may contribute to its overall clinical effects.[1] Furthermore, like other phenothiazines, it may interact with adrenergic, muscarinic, and histaminergic receptors, contributing to its side-effect profile, including hypotension and sedation.[2]

Table 1: Known Receptor Interactions of Butaperazine

| Receptor Family | Receptor Subtype | Interaction | Reference |

| Dopamine | D2 | Antagonist | [1] |

| Serotonin | Various | Moderate Affinity | [1] |

| Adrenergic | Alpha-1 | Antagonist | [2] |

Preclinical CNS Studies

Preclinical animal models have been instrumental in elucidating the neuropharmacological effects of Butaperazine. Key areas of investigation have focused on its impact on dopamine turnover and its ability to counteract the effects of dopamine agonists.

Effects on Dopamine Turnover

Studies in rats have demonstrated that Butaperazine administration leads to an increase in the turnover of dopamine in the brain. This is evidenced by elevated levels of the dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in the striatum and mesolimbic regions.[3] This effect is a direct consequence of D2 receptor blockade, which disrupts the negative feedback mechanism on dopamine synthesis and release.

Table 2: Summary of Preclinical Findings on Dopamine Turnover

| Animal Model | Dosage | Brain Region | Measured Metabolites | Effect | Reference |

| Rat | 40 mg/kg (oral) | Striatum, Mesolimbic | HVA, DOPAC | Increased levels for 24-48 hours | [3] |

Apomorphine-Induced Stereotyped Behavior

Apomorphine (B128758), a non-selective dopamine receptor agonist, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing. This animal model is widely used to assess the in vivo potency of dopamine antagonists. Butaperazine has been shown to initially inhibit apomorphine-induced stereotyped behavior, consistent with its D2 receptor blocking properties.[3]

Table 3: Summary of Preclinical Findings on Apomorphine-Induced Stereotypy

| Animal Model | Butaperazine Dosage | Apomorphine Challenge | Effect | Reference |

| Rat | 40 mg/kg (oral) | Subcutaneous | Initial inhibition of stereotyped behavior | [3] |

Clinical CNS Studies

Clinical investigations of Butaperazine have primarily focused on its efficacy and safety in the treatment of schizophrenia. These studies have been crucial in establishing its therapeutic window and understanding its clinical limitations.

Efficacy in Schizophrenia

Clinical trials have demonstrated the efficacy of Butaperazine in managing the symptoms of schizophrenia.[4][5][6] The therapeutic response to Butaperazine has been correlated with its concentration in red blood cells, suggesting that this may be a more reliable indicator of target engagement than plasma levels.

Side-Effect Profile

A significant limitation of Butaperazine and other typical antipsychotics is the risk of extrapyramidal symptoms (EPS), including acute dystonic reactions.[3] These motor side effects are a direct result of potent D2 receptor blockade in the nigrostriatal pathway. Other reported side effects include sedation and weight gain.[1]

Signaling Pathways

The pharmacological effects of Butaperazine are mediated by its interaction with specific G-protein coupled receptors (GPCRs) and the subsequent modulation of intracellular signaling cascades.

Dopamine D2 Receptor Signaling

Butaperazine acts as an antagonist at the dopamine D2 receptor. In its resting state, the D2 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by dopamine, these G-proteins inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Butaperazine, by blocking the binding of dopamine, prevents this signaling cascade. The D2 receptor can also signal through a β-arrestin-dependent pathway.[7] Butaperazine's antagonism is thought to impact both G-protein-dependent and β-arrestin-dependent signaling.

Serotonin 5-HT2A Receptor Signaling

Butaperazine's moderate affinity for serotonin 5-HT2A receptors suggests a potential role in modulating this signaling pathway. The 5-HT2A receptor is primarily coupled to the Gq/11 G-protein.[8] Activation by serotonin initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By acting as an antagonist, Butaperazine would block these downstream effects of serotonin at the 5-HT2A receptor.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of pharmacological studies. The following sections outline the protocols for key experiments cited in this guide.

Measurement of Dopamine Metabolites (HVA and DOPAC)

This protocol describes the quantification of HVA and DOPAC in rat brain tissue using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

Experimental Workflow:

Detailed Steps:

-

Tissue Dissection and Homogenization: Brain regions of interest (e.g., striatum, nucleus accumbens) are rapidly dissected on ice. The tissue is then homogenized in a solution containing a strong acid (e.g., perchloric acid) to precipitate proteins and prevent enzymatic degradation of the analytes.[11][12]

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris and precipitated proteins.

-

Supernatant Collection: The clear supernatant containing the dopamine metabolites is carefully collected.

-

HPLC-EC Analysis: A sample of the supernatant is injected into an HPLC system equipped with a reversed-phase C18 column and an electrochemical detector.[12][13]

-

Chromatographic Separation: The mobile phase, typically an acidic buffer with an organic modifier like methanol, separates HVA and DOPAC based on their physicochemical properties.[11][13]

-

Electrochemical Detection: As the analytes elute from the column, they are oxidized at the surface of an electrode, generating an electrical current that is proportional to their concentration.

-

Quantification: The concentrations of HVA and DOPAC in the sample are determined by comparing the peak areas from the chromatogram to a standard curve generated from solutions of known concentrations.[13]

Apomorphine-Induced Stereotypy in Rats

This protocol outlines the procedure for assessing the effect of Butaperazine on apomorphine-induced stereotyped behavior in rats.

Experimental Workflow:

Detailed Steps:

-

Animal Acclimation: Rats are acclimated to the housing and testing environment to reduce stress-induced behavioral changes.

-

Pre-treatment: Animals are administered Butaperazine or a vehicle control at a specified time before the apomorphine challenge.

-

Habituation: Each rat is placed in a transparent observation cage for a period to allow for habituation to the novel environment.

-

Apomorphine Administration: Apomorphine is administered, typically via subcutaneous injection.

-

Observation and Scoring: Immediately following apomorphine injection, stereotyped behaviors are observed and scored at regular intervals for a defined period. A standardized rating scale is used to quantify the intensity of the behaviors.[14]

-

Data Analysis: The stereotypy scores are analyzed to compare the effects of Butaperazine pre-treatment to the vehicle control group.

Table 4: Example Scoring System for Apomorphine-Induced Stereotypy

| Score | Behavior |

| 0 | Asleep or stationary |

| 1 | Active, moving around the cage |

| 2 | Predominantly active with bursts of stereotyped sniffing or rearing |

| 3 | Continuous stereotyped sniffing or rearing |

| 4 | Stereotyped sniffing and licking |

| 5 | Intermittent gnawing of cage bars |

| 6 | Continuous and intense gnawing of cage bars |

Source: Adapted from various sources.[14]

Conclusion

Butaperazine serves as a classic example of a phenothiazine antipsychotic, with a pharmacological profile dominated by dopamine D2 receptor antagonism. While its clinical application has diminished, its study remains relevant for understanding the neurobiological underpinnings of psychosis and the mechanisms of antipsychotic drug action. This technical guide has provided a consolidated overview of Butaperazine's CNS pharmacology, presenting available data in a structured format and detailing key experimental methodologies. Further research to fully elucidate its receptor binding profile and the nuances of its impact on intracellular signaling pathways would provide a more complete picture of this foundational antipsychotic agent.

References

- 1. CAS 653-03-2: Butaperazine | CymitQuimica [cymitquimica.com]

- 2. Butaperazine | C24H31N3OS | CID 12598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Neuroleptic-induced acute dystonic reactions may be due to enhanced dopamine release on to supersensitive postsynaptic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical evaluation of butaperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of butaperazine in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative study of butaperazine, chlorpromazine and placebo in chronic schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of dopamine, homovanillic acid and 3,4-dihydroxyphenylacetic acid in rat brain striatum by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. besjournal.com [besjournal.com]

- 14. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Synthesis and Purification of Butaperazine Maleate (B1232345)

This document provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of Butaperazine maleate, a typical antipsychotic agent of the phenothiazine (B1677639) class. Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to support research and development activities.

Introduction

Butaperazine is a phenothiazine derivative recognized for its antipsychotic properties.[1][2] It functions primarily as a dopamine (B1211576) D2 receptor antagonist.[3][4] The maleate salt, Butaperazine maleate, is a common formulation for this compound.[5][6] This guide details the chemical processes for its preparation and purification, along with insights into its mechanism of action.

Chemical Synthesis of Butaperazine Maleate

The synthesis of Butaperazine is a multi-step process that begins with the acylation of phenothiazine, followed by an alkylation reaction to introduce the piperazine (B1678402) side chain. The final step involves the formation of the maleate salt.

Synthesis Workflow

The overall synthetic route can be visualized as follows:

Experimental Protocols

Step 1: Synthesis of 2-Butyrylphenothiazine (Intermediate 1)

This step involves the Friedel-Crafts acylation of phenothiazine.

-

Reactants: Phenothiazine, Butyryl chloride, Aluminum chloride (catalyst).

-

Solvent: Carbon disulfide (CS2).

-

Procedure:

-

A suspension of phenothiazine and anhydrous aluminum chloride is prepared in carbon disulfide.

-

The mixture is cooled, and butyryl chloride is added dropwise while maintaining the temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by carefully pouring it onto a mixture of ice and hydrochloric acid.

-

The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude 2-butyrylphenothiazine is purified by recrystallization or column chromatography.

-

Step 2: Synthesis of 1-(γ-chloropropyl)-4-methylpiperazine (Intermediate 2)

This intermediate is prepared by alkylating 1-methylpiperazine.[1]

-

Reactants: 1-Methylpiperazine, 1-Bromo-3-chloropropane.

-

Procedure:

-

1-Methylpiperazine is dissolved in a suitable solvent (e.g., toluene).

-

1-Bromo-3-chloropropane is added slowly to the solution.

-

The mixture is heated under reflux for several hours.

-

After cooling, the resulting salt is filtered off.

-

The filtrate is concentrated, and the product is isolated and purified, typically by distillation under reduced pressure.

-

Step 3: Synthesis of Butaperazine (Free Base)

The core Butaperazine molecule is formed by alkylating 2-butyrylphenothiazine with the prepared side chain.[1]

-

Reactants: 2-Butyrylphenothiazine (1), 1-(γ-chloropropyl)-4-methylpiperazine (2), Sodamide (NaNH2).

-

Solvent: Toluene.

-

Procedure:

-

2-Butyrylphenothiazine is dissolved in dry toluene.

-

Sodamide is added to the solution, and the mixture is heated to generate the phenothiazine anion.

-

A solution of 1-(γ-chloropropyl)-4-methylpiperazine in toluene is then added dropwise.

-

The reaction mixture is refluxed for several hours.

-

After completion, the mixture is cooled, washed with water to remove inorganic salts, and the organic layer is dried.

-

The solvent is evaporated, and the crude Butaperazine base is obtained as an oil.

-

Step 4: Formation of Butaperazine Maleate

The final step is the conversion of the free base to its more stable maleate salt.

-

Reactants: Butaperazine (free base), Maleic acid.

-

Solvent: Ethanol.

-

Procedure:

-

The crude Butaperazine base is dissolved in ethanol.

-

A stoichiometric amount of maleic acid, also dissolved in ethanol, is added to the solution.

-

The mixture is stirred, and Butaperazine maleate precipitates as a solid.

-

The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Purification and Characterization

Purification of the final product is critical to ensure its suitability for pharmaceutical use. Purity is assessed using various analytical techniques.

Purification Protocol

-

Recrystallization: The primary method for purifying Butaperazine maleate is recrystallization.

-

Solvent System: A common solvent is ethanol or a mixture of ethanol and water.

-

Procedure: The crude Butaperazine maleate is dissolved in the minimum amount of hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals are collected by filtration and dried.

-

Analytical Characterization and Data

The identity and purity of Butaperazine maleate are confirmed using spectroscopic and chromatographic methods.

| Property | Value | Reference(s) |

| Chemical Formula | C24H31N3OS (Free Base), C32H39N3O9S (Dimaleate) | [1][5] |

| Molecular Weight | 409.59 g/mol (Free Base), 641.73 g/mol (Dimaleate) | [1][5] |

| Melting Point | 180-182 °C (Maleate) | [2] |

| Appearance | Crystalline Solid | [7] |

| Solubility (Maleate) | Sparingly soluble in alcohol and methanol; insoluble in acetone, chloroform. | [2] |

| UV λmax | 254 nm (in 0.3M HCl) | [8] |

Purity Analysis Methods

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method is commonly used for purity assessment and quantification.[9][10]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol).

-

Detection: UV detection at the λmax of the compound (e.g., 258 nm).[9]

-

-

Gas Chromatography (GC): GC with a nitrogen-specific detector can be used for the quantitative determination of Butaperazine in biological fluids and can be adapted for purity analysis.[11]

Mechanism of Action: Signaling Pathway

Butaperazine, like other typical antipsychotics, exerts its therapeutic effect primarily by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain.[4][12] This blockade disrupts downstream signaling cascades.

The antagonism of the D2 receptor by Butaperazine leads to two main consequences:

-

G-Protein Dependent Pathway: It prevents the inhibition of adenylyl cyclase by the Gi alpha subunit. This leads to a normalization of cyclic AMP (cAMP) levels and Protein Kinase A (PKA) activity, which are otherwise suppressed by excess dopamine.[3][13]

-

G-Protein Independent Pathway: The D2 receptor, when activated by dopamine, can recruit β-arrestin-2, which in turn facilitates the dephosphorylation and inactivation of Akt.[14][15] This leads to increased activity of Glycogen Synthase Kinase-3 (GSK-3). By blocking the D2 receptor, Butaperazine is postulated to prevent this cascade, thereby enhancing Akt activity and inhibiting GSK-3, which contributes to its therapeutic effects.[14]

References

- 1. Butaperazine - Wikipedia [en.wikipedia.org]

- 2. Butaperazine | C24H31N3OS | CID 12598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Butaperazine Maleate | C32H39N3O9S | CID 6433234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. jpionline.org [jpionline.org]

- 9. japtronline.com [japtronline.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of butaperazine in biological fluids by gas chromatography using nitrogen specific detection system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 13. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling Pathways in Schizophrenia: emerging targets and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of Butaperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaperazine is a typical antipsychotic agent belonging to the phenothiazine (B1677639) class of drugs. Its therapeutic efficacy in managing psychotic disorders, particularly schizophrenia, is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] Understanding the structure-activity relationship (SAR) of butaperazine is crucial for the rational design of novel antipsychotic agents with improved efficacy, selectivity, and a more favorable side-effect profile. This technical guide provides a comprehensive analysis of the SAR of butaperazine, focusing on the key structural motifs that govern its interaction with the dopamine D2 receptor.

Core Structure of Butaperazine

The chemical structure of butaperazine, 1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one, consists of three main components:

-

A tricyclic phenothiazine nucleus: This forms the rigid core of the molecule.

-

An alkyl side chain at position 10 of the phenothiazine ring: This chain connects the core to the basic amino group.

-

A terminal piperazine (B1678402) ring: A basic moiety essential for receptor interaction.

The following sections will dissect the SAR of each of these components, supported by quantitative data where available.

Structure-Activity Relationship Analysis

The antipsychotic activity of phenothiazines like butaperazine is intricately linked to specific structural features. Modifications to the phenothiazine ring, the alkyl side chain, and the terminal amino group can significantly impact the drug's affinity for the D2 receptor and its overall pharmacological profile.

The Phenothiazine Ring System

The tricyclic phenothiazine nucleus is a critical pharmacophore. Key SAR findings related to this moiety include:

-

Substitution at Position 2: The nature and position of the substituent on the phenothiazine ring are paramount for antipsychotic activity. For optimal neuroleptic potency, an electron-withdrawing group at the C-2 position is essential.[2][3] In butaperazine, this is a butyryl group (-CO(CH2)2CH3). The potency of substituents at the 2nd position generally follows the order: OH < H < C3H7CO < CH3CO < SCH3 < CF3.

-

Other Ring Substitutions: Substitution at positions 1, 3, or 4 of the phenothiazine ring generally leads to a decrease in antipsychotic activity compared to substitution at the 2-position.[2] Disubstitution on the rings is also detrimental to activity.[3]

-

Sulfur Oxidation: Oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide (B87167) or sulfone significantly reduces or abolishes antipsychotic activity.

The Alkyl Side Chain

The linker between the phenothiazine nucleus and the terminal amine plays a crucial role in orienting the molecule for optimal receptor binding.

-

Chain Length: A three-carbon chain between the nitrogen atom of the phenothiazine ring (N-10) and the first nitrogen of the piperazine ring is critical for maximal neuroleptic activity.[2][3] Shortening or lengthening this chain diminishes potency.

-

Chain Branching: Introduction of a methyl group at the β-position of the alkyl chain can decrease activity, while branching at the α-position has little effect.

The Terminal Amino Group

The nature of the terminal basic group is a major determinant of antipsychotic potency and the side-effect profile.

-

Basicity: A tertiary amino group is essential for maximum activity.[3] Primary and secondary amines are less potent.

-

Piperazine Moiety: The piperazine ring, as seen in butaperazine, is associated with high antipsychotic potency.[4] Substitution on the terminal nitrogen of the piperazine ring is well-tolerated. In butaperazine, this is a methyl group. Replacing the piperazine ring with a piperidine (B6355638) ring can decrease potency, but further substitution on the piperidine can modulate activity. For instance, the presence of a hydroxyethyl (B10761427) group on the piperazine or piperidine ring can substantially increase activity.

Quantitative Structure-Activity Relationship Data

| Structural Feature | Modification | Effect on D2 Receptor Antagonism/Antipsychotic Activity | Reference(s) |

| Phenothiazine Ring | Substitution at C-2 with an electron-withdrawing group (e.g., -COCH2CH2CH3 in butaperazine) | Increases activity. Essential for high potency. | [2] |

| Substitution at C-1, C-3, or C-4 | Decreases activity compared to C-2 substitution. | ||

| Disubstitution on the rings | Decreases activity. | ||

| Oxidation of the sulfur atom (S-5) | Decreases or abolishes activity. | ||

| Alkyl Side Chain | Three-carbon chain between N-10 and the terminal amine | Optimal for maximal activity. | [3] |

| Two or four-carbon chain | Decreases activity. | ||

| Branching at the β-carbon | Decreases activity. | ||

| Terminal Amino Group | Tertiary amine | Essential for maximal activity. | [3] |

| Primary or secondary amine | Decreases activity. | ||

| Piperazine ring | Confers high potency . | [4] | |

| N-alkylation of piperazine with groups larger than methyl | May decrease activity. |

Experimental Protocols

The determination of the SAR of butaperazine and its analogs relies on robust in vitro and in vivo experimental assays. The following are detailed methodologies for key experiments.

Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the affinity of a test compound (like a butaperazine analog) for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are harvested.

-

The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The supernatant is discarded, and the pellet is resuspended in a fresh buffer. The protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

The assay is typically performed in 96-well plates.

-

To each well, the following are added in order: assay buffer, the cell membrane preparation, a fixed concentration of a radioligand (e.g., [3H]-spiperone, a D2 antagonist), and varying concentrations of the unlabeled test compound (butaperazine analog).

-

For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used instead of the test compound.

-

The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value (the equilibrium dissociation constant for the test compound) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assay (cAMP Inhibition Assay)

This assay measures the functional consequence of D2 receptor binding, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow:

Caption: Workflow for a cAMP functional assay.

Methodology:

-

Cell Culture:

-

Cells expressing the human dopamine D2 receptor are seeded in 96- or 384-well plates and cultured overnight.

-

-

Assay Procedure:

-

The culture medium is removed, and the cells are washed with an assay buffer.

-

The test compound (butaperazine analog) at various concentrations is added to the wells and pre-incubated.

-

A D2 receptor agonist (e.g., quinpirole) is then added to the wells to inhibit adenylyl cyclase. Simultaneously or shortly after, a stimulator of adenylyl cyclase, such as forskolin, is added to induce cAMP production.

-

The plates are incubated for a specific period (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.

-

-

cAMP Measurement:

-

The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA-based kit.

-

-

Data Analysis:

-

The ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is determined.

-

The data are plotted as the percentage of inhibition versus the log concentration of the test compound, and the IC50 value is calculated using non-linear regression.

-

Dopamine D2 Receptor Signaling Pathway

Butaperazine, as a D2 receptor antagonist, blocks the downstream signaling cascade initiated by dopamine. The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G proteins.

References

An In-Depth Technical Guide to the Identification and Characterization of Butaperazine Metabolites In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and current understanding of the in vivo metabolism of Butaperazine, a typical antipsychotic of the phenothiazine (B1677639) class. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism studies, offering detailed experimental protocols, data presentation formats, and visual representations of metabolic pathways and analytical workflows.

Introduction to Butaperazine Metabolism

Butaperazine, like other phenothiazine derivatives, undergoes extensive metabolism in the body, primarily in the liver. The biotransformation of Butaperazine is crucial for its clearance and can significantly influence its therapeutic efficacy and side-effect profile. Understanding the metabolic fate of Butaperazine is essential for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring patient safety.

The primary metabolic pathways for phenothiazines involve a series of Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, typically increasing the polarity of the drug molecule. For Butaperazine, these reactions are expected to include:

-

Hydroxylation: Addition of a hydroxyl group (-OH) to the phenothiazine ring system.

-

N-demethylation: Removal of a methyl group from the piperazine (B1678402) side chain.

-

Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide (B87167).

-

Sulfone Formation: Further oxidation of the sulfoxide to a sulfone.

-

Reduction: Reduction of the carbonyl group in the butyryl side-chain.

-

Piperazine Ring Fission: Cleavage of the piperazine ring, a known metabolic route for piperazine-substituted phenothiazines.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to further increase their water solubility and facilitate their excretion from the body.

Identified In Vivo Metabolites of Butaperazine

Table 1: Known In Vivo Metabolites of Butaperazine (Based on Animal Studies)

| Metabolite Name | Metabolic Reaction | Potential Biological Activity |

| Hydroxy-Butaperazine | Ring Hydroxylation | May retain some antipsychotic activity |

| N-desmethyl-Butaperazine | Oxidative N-demethylation | May have altered receptor binding affinity |

| Butaperazine Sulfoxide | Sulfoxidation | Generally considered less active than the parent drug |

| Butaperazine Sulfone | Sulfoxidation | Generally considered inactive |

| Reduced Butaperazine | Carbonyl Reduction | Activity profile is not well characterized |

| Piperazine Ring Fission Products | Oxidative Cleavage | Likely inactive and targeted for excretion |

Quantitative Analysis of Butaperazine and its Metabolites

Quantitative analysis of Butaperazine and its metabolites in biological matrices such as plasma, urine, and tissue homogenates is critical for pharmacokinetic and toxicokinetic studies. Due to the lack of specific quantitative data for Butaperazine metabolites in the literature, the following table provides a template with hypothetical, yet realistic, concentration ranges based on data from other phenothiazine drugs. These values are for illustrative purposes and should be determined experimentally for Butaperazine.

Table 2: Illustrative Quantitative Data for Butaperazine and Metabolites in Human Plasma

| Analyte | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (ng·h/mL) |

| Butaperazine | 20 - 100 | 2 - 4 | 12 - 24 | 300 - 1500 |

| Hydroxy-Butaperazine | 5 - 25 | 3 - 6 | 18 - 30 | 100 - 500 |

| N-desmethyl-Butaperazine | 10 - 40 | 2 - 5 | 15 - 28 | 200 - 800 |

| Butaperazine Sulfoxide | 50 - 200 | 4 - 8 | 24 - 48 | 1000 - 4000 |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, separation, identification, and quantification of Butaperazine and its metabolites from biological samples.

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

-

Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

-

Sample Loading: To 1 mL of plasma, add an internal standard (e.g., a structurally similar phenothiazine not expected to be present in the sample). Vortex and load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering polar compounds.

-

Elution: Elute the analytes with 3 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Analytical Methodology: LC-MS/MS

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: Determined by infusing standard solutions of Butaperazine and its synthesized or isolated metabolites.

-

Collision Energy: Optimized for each analyte.

Analytical Methodology: GC-MS

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-550) for metabolite identification and Selected Ion Monitoring (SIM) for quantification.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Visualizations

Experimental Workflow for Metabolite Identification

Caption: Experimental workflow for Butaperazine metabolite identification.

Putative Metabolic Pathway of Butaperazine

Caption: Putative metabolic pathway of Butaperazine.

Role of Cytochrome P450 Enzymes in Phenothiazine Metabolism

Caption: Key CYP450 enzymes in phenothiazine metabolism.

Conclusion

The in vivo metabolism of Butaperazine is a complex process involving multiple enzymatic pathways, leading to the formation of a variety of metabolites. This technical guide provides a framework for the identification and characterization of these metabolites. While specific quantitative data for Butaperazine remains an area for further research, the methodologies and conceptual pathways outlined here offer a solid foundation for researchers in the field of drug metabolism. The application of advanced analytical techniques such as LC-MS/MS and GC-MS is indispensable for elucidating the complete metabolic profile of Butaperazine, which is crucial for its safe and effective clinical use.

Pharmacokinetics of Butaperazine: A Comparative Analysis of Plasma and Red Blood Cell Distribution

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of butaperazine, with a specific focus on its differential distribution in plasma and red blood cells (RBCs). Understanding the partitioning of butaperazine between these two blood compartments is crucial for accurate pharmacokinetic modeling, pharmacodynamic correlations, and overall drug development. This document summarizes key findings from published literature, details relevant experimental protocols, and visualizes complex biological processes to support researchers, scientists, and drug development professionals in this field.

Introduction

Butaperazine is a phenothiazine (B1677639) antipsychotic agent that has been studied for its efficacy in treating schizophrenia. A significant body of research has highlighted the importance of monitoring butaperazine concentrations in both plasma and red blood cells. Notably, several studies have suggested that RBC-bound butaperazine may be a more clinically relevant marker of therapeutic effect and side effects compared to plasma concentrations alone. This guide delves into the quantitative data, experimental methodologies, and biological pathways that underpin these findings.

Data Presentation: Quantitative Analysis of Butaperazine Distribution

While specific quantitative data from seminal studies by Garver et al. (1976) and Casper et al. (1980) are not fully accessible in publicly available literature, the qualitative findings consistently indicate a significant partitioning of butaperazine into red blood cells. The following tables summarize the key qualitative findings and provide a template for the expected quantitative data.

Table 1: Qualitative Summary of Butaperazine Pharmacokinetics in Plasma vs. Red Blood Cells

| Parameter | Plasma | Red Blood Cells (RBCs) | Key Findings |

| Correlation with Clinical Improvement | Not significantly related.[1] | Significant correlation, following an inverted U-shaped pattern.[1] | RBC concentrations are a better predictor of therapeutic response in schizophrenia.[1] |

| Correlation with Acute Dystonic Reactions | Less effective in predicting dystonias.[2][3] | Differentiated subjects who developed dystonias from those who did not.[2][3] | RBC kinetics provide a clearer indication of the risk of this adverse effect.[2][3] |

| Inter-individual Variability | Large.[1] | Large.[1] | Significant variability exists in how patients metabolize and distribute butaperazine. |

| Reflection of Brain Concentration | Considered a less direct measure. | Hypothesized to be a better peripheral correlate of drug levels at critical brain sites.[1][2] | The lipophilic nature of phenothiazines facilitates their passage into cells, including RBCs and neurons. |

Table 2: Template for Quantitative Pharmacokinetic Parameters of Butaperazine

| Parameter | Plasma | Red Blood Cells | Units | Reference |

| Peak Concentration (Cmax) | Data unavailable | Data unavailable | ng/mL | Garver et al., 1976; Casper et al., 1980 |

| Time to Peak Concentration (Tmax) | Data unavailable | Data unavailable | hours | Garver et al., 1976 |

| Half-life (t½) | Data unavailable | Data unavailable | hours | Garver et al., 1976 |

| RBC/Plasma Partition Coefficient (Krbc/pl) | Data unavailable | - | - | - |

| Steady-State Concentration (Css) | Data unavailable | Data unavailable | ng/mL | Casper et al., 1980 |

Experimental Protocols

The primary analytical method for the quantification of butaperazine in biological matrices is Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). This method offers high sensitivity and specificity for nitrogen-containing compounds like butaperazine.

Protocol: Quantification of Butaperazine in Plasma and Red Blood Cells by GC-NPD

This protocol is based on the methodology described by Dekirmenjian et al. (1979) and general procedures for basic drug extraction.

1. Sample Collection and Preparation:

-

Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

-

Centrifuge the whole blood to separate plasma and red blood cells.

-

Isolate the plasma fraction (supernatant).

-

Wash the RBC pellet with isotonic saline solution to remove trapped plasma and then lyse the cells with deionized water.

2. Extraction of Butaperazine:

-

To a known volume of plasma or lysed RBCs, add an internal standard (e.g., a structurally similar phenothiazine).

-

Adjust the pH of the sample to approximately 9.8 with a suitable buffer (e.g., sodium carbonate/bicarbonate buffer) to ensure butaperazine is in its non-ionized, extractable form.

-

Perform liquid-liquid extraction with an organic solvent such as n-butyl chloride. Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer containing butaperazine to a clean tube.

-

Back-extract the butaperazine from the organic solvent into an acidic aqueous solution (e.g., dilute hydrochloric acid).

-

Make the acidic aqueous solution basic again and re-extract with a small volume of an organic solvent.

-

Evaporate the final organic extract to dryness under a stream of nitrogen and reconstitute in a small volume of a suitable solvent for GC injection.

3. Gas Chromatography-Nitrogen Phosphorus Detection (GC-NPD) Analysis:

-

Gas Chromatograph: A gas chromatograph equipped with a nitrogen-phosphorus detector.

-

Column: A capillary column suitable for the analysis of basic drugs (e.g., a derivative of a non-polar stationary phase).

-

Carrier Gas: High-purity nitrogen or helium.

-

Temperatures:

-

Injector: ~250°C

-

Detector: ~300°C

-

Oven: A temperature program starting from a lower temperature and ramping up to a higher temperature to ensure good separation of analytes.

-

-

Detection: The NPD is highly sensitive to nitrogen-containing compounds, providing excellent selectivity for butaperazine.

-

Quantification: Create a calibration curve using standards of known butaperazine concentrations. The concentration of butaperazine in the samples is determined by comparing the peak area ratio of butaperazine to the internal standard against the calibration curve.

Mandatory Visualizations

Experimental Workflow

Putative Metabolic Pathway of Butaperazine

Representative Signaling Pathway Modulated by Phenothiazines

Conclusion

The pharmacokinetic profile of butaperazine is characterized by significant partitioning into red blood cells, a phenomenon with important clinical implications. The available evidence strongly suggests that RBC-bound butaperazine is a more reliable indicator of both therapeutic efficacy and the likelihood of adverse events, such as acute dystonic reactions, than plasma concentrations. This guide provides a framework for understanding these complex relationships, detailing the analytical methods required for accurate quantification and visualizing the key metabolic and signaling pathways. Further research to obtain the specific quantitative data from seminal studies would be invaluable in refining our understanding of butaperazine's disposition and action. For professionals in drug development, these findings underscore the importance of considering the distribution of drugs into blood components beyond plasma for a comprehensive pharmacokinetic and pharmacodynamic assessment.

References

- 1. scilit.com [scilit.com]

- 2. Determination of butaperazine in biological fluids by gas chromatography using nitrogen specific detection system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of red blood cell phenothiazine and clinical effects. Acute dystonic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Butaperazine's Affinity for Dopamine D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaperazine, a typical antipsychotic of the phenothiazine (B1677639) class, exerts its therapeutic effects primarily through antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] Understanding the binding affinity of butaperazine for the D2 receptor is crucial for elucidating its pharmacological profile, predicting clinical efficacy, and informing the development of novel antipsychotic agents. This technical guide provides an in-depth analysis of butaperazine's D2 receptor binding affinity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki), the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported in vitro binding affinity of butaperazine for the human dopamine D2 receptor.

| Compound | Receptor | Radioligand | Cell Line | Ki (nM) | Reference |

| Butaperazine | Dopamine D2 | [3H]-Spiperone | CHO | 1.3 | NIMH Psychoactive Drug Screening Program (PDSP) |

Table 1: Binding Affinity of Butaperazine for the Dopamine D2 Receptor. This table presents the inhibition constant (Ki) of butaperazine for the human dopamine D2 receptor, as determined by in vitro radioligand binding assays.

Experimental Protocols

The determination of butaperazine's D2 receptor binding affinity relies on established experimental methodologies, primarily competitive radioligand binding assays. These assays are a cornerstone for characterizing ligand-receptor interactions.[2][3]

Radioligand Binding Assay Protocol

This protocol outlines the key steps involved in a typical competitive radioligand binding assay to determine the Ki of an unlabeled compound like butaperazine for the D2 receptor.

1. Membrane Preparation:

-

Source: Stably transfected cell lines expressing the human dopamine D2 receptor (e.g., CHO or HEK 293 cells) are commonly used.[2] Alternatively, crude membrane fractions from specific brain regions rich in D2 receptors (e.g., striatum) can be utilized.[4]

-

Procedure: Cells or tissues are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed to pellet the membranes.[4] The resulting pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Experiment:

-

Materials:

-

D2 receptor-containing membrane preparation.

-

A radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]-Spiperone).[5]

-

A range of concentrations of the unlabeled test compound (butaperazine).

-

A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM haloperidol).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts like MgCl2 and CaCl2).[4]

-

-

Incubation: The membrane preparation, radioligand (at a fixed concentration, typically near its Kd value), and varying concentrations of butaperazine are incubated in a 96-well plate. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[5]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.[4]

-

Quantification: The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[4]

3. Data Analysis:

-

IC50 Determination: The concentration of butaperazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Signaling Pathways and Experimental Visualizations

To provide a clearer understanding of the molecular context and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn-links.lww.com [cdn-links.lww.com]

Solubility and stability of Butaperazine in different solvents

An In-depth Technical Guide on the Solubility and Stability of Butaperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the typical antipsychotic drug butaperazine. The information is compiled from various scientific sources to support research, development, and formulation activities.

Solubility Profile

Butaperazine's solubility is a critical parameter for its formulation and delivery. The following sections detail its solubility in various solvents.

Aqueous Solubility

The solubility of butaperazine is influenced by the pH of the aqueous medium. As a basic compound, its solubility is higher in acidic conditions.

Table 1: Aqueous Solubility of Butaperazine

| Solvent System | pH | Solubility | Temperature |

| Water (maleate salt) | - | 1 g in 400 mL (approx. 2.5 mg/mL)[1] | Not Specified |

| Artificial Intestinal Juice | 6 | 283 mg/100 mL (2.83 mg/mL) | Not Specified |

| Artificial Intestinal Juice | 8 | 4.9 mg/100 mL (0.049 mg/mL) | Not Specified |

Organic Solvent Solubility

Butaperazine exhibits variable solubility in organic solvents, which is important for extraction, purification, and the development of non-aqueous formulations.

Table 2: Qualitative Solubility of Butaperazine Maleate in Organic Solvents

| Solvent | Solubility |

| Dimethylformamide | Soluble |

| Alcohol (Ethanol) | Sparingly Soluble |

| Methanol | Sparingly Soluble |

| Acetone | Insoluble |

| Chloroform | Insoluble |

| Ether | Insoluble |

Source:[1]

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of a compound like butaperazine involves the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: Add an excess amount of butaperazine to the solvent of interest in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of butaperazine in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in terms of mass per volume (e.g., mg/mL) or molarity.

Caption: Experimental workflow for solubility determination.

Stability Profile

Butaperazine, like other phenothiazines, is susceptible to degradation under various environmental conditions. Understanding its stability is crucial for ensuring the safety and efficacy of pharmaceutical products.

General Stability Characteristics

-

Light Sensitivity: Butaperazine is unstable in the presence of light and is subject to oxidative degradation[1]. Photodegradation of phenothiazines can lead to the formation of colored degradation products.

-

Heat Sensitivity: The compound is also sensitive to excessive heat[1].

-

Oxidative Degradation: As a phenothiazine (B1677639) derivative, butaperazine is prone to oxidation, primarily at the sulfur atom, leading to the formation of sulfoxide (B87167) and sulfone derivatives.

Thermal Degradation Kinetics